molecular formula C35H52N2O3 B1213275 Nabitan CAS No. 66556-74-9

Nabitan

Cat. No.: B1213275
CAS No.: 66556-74-9
M. Wt: 548.8 g/mol
InChI Key: MCVPMHDADNVRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nabitan (also known as nabutam, benzopyranoperidine, SP-106, or Abbott 40656) is a synthetic cannabinoid analog of dronabinol (Δ9-tetrahydrocannabinol) and dimethylheptylpyran . It exhibits antiemetic and analgesic effects, most likely by binding to and activating the CB1 and CB2 cannabinoid receptors . Its primary research value stems from its significant advantage of being water-soluble, unlike most cannabinoid derivatives, which facilitates in vitro experimental procedures . Historically investigated for its potential use as an analgesic, sedative, and for reducing intraocular pressure in animal tests, this compound was never developed for clinical use . This makes it a compelling compound for studying the therapeutic applications of cannabinoids without the complications associated with approved pharmaceuticals. Researchers utilize this compound to explore the endocannabinoid system, a complex cell-signaling system that plays a crucial role in regulating a variety of physiological processes including inflammation, pain, mood, and memory . Its well-characterized history and status as a research-grade compound make it an ideal tool for pharmacological studies and investigating structure-activity relationships. This product is intended for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use in humans, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66556-74-9

Molecular Formula

C35H52N2O3

Molecular Weight

548.8 g/mol

IUPAC Name

[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 4-piperidin-1-ylbutanoate

InChI

InChI=1S/C35H52N2O3/c1-7-9-11-15-26(3)27(4)28-23-31(39-33(38)16-14-21-36-19-12-10-13-20-36)34-29-25-37(18-8-2)22-17-30(29)35(5,6)40-32(34)24-28/h2,23-24,26-27H,7,9-22,25H2,1,3-6H3

InChI Key

MCVPMHDADNVRKF-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4

Canonical SMILES

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4

Related CAS

49637-08-3 (mono-hydrochloride)

Synonyms

Abbott 40656
benzopyranoperidine
benzopyranoperidine dihydrochloride
benzopyranoperidine monohydrochloride
BW146Y

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Nabitan

Evolution of Synthetic Routes to Nabitan

The development of synthetic routes for this compound (also known as SP-106 or Abbott 40656) is rooted in the broader history of cannabinoid chemistry. sci-hub.sewikipedia.org Initial synthetic efforts for cannabinoids, which provided the foundation for molecules like this compound, were documented in the mid-to-late 20th century. wikipedia.org The total synthesis of cannabinoids was a significant area of research, establishing fundamental methodologies for constructing the characteristic polycyclic ring systems. sci-hub.sewikipedia.org

This compound, a synthetic cannabinoid analogue of dronabinol (B3416174) developed by Abbott Laboratories, represents a significant structural departure from classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC). sci-hub.sewikipedia.orgresearchgate.net Its structure features a complex benzopyrano[4,3-c]pyridine core, which required the development of specialized synthetic strategies. medkoo.com Early routes focused on the construction of this heterocyclic framework. The core structure, containing a cyclic enaminone, is a medicinally relevant scaffold, and methods for its functionalization have been a subject of study. thieme-connect.com The evolution of these routes has been driven by the need for efficiency, stereochemical control, and the ability to introduce diverse functional groups to explore structure-activity relationships (SAR). oncodesign-services.com Later developments in synthetic organic chemistry, including new catalytic methods and retrosynthetic strategies, have offered more streamlined pathways to complex molecules like this compound. synthiaonline.comchemical.ai

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues have been a key area of research aimed at optimizing its therapeutic potential. sci-hub.seofdt.fr Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the molecule's structure to understand how changes affect its biological activity. oncodesign-services.comchemisgroup.us For this compound, this involves altering its three main structural components: the benzopyranopyridine core, the C8 alkyl side chain (1,2-dimethylheptyl), and the C10 ester-linked side chain. medkoo.com

Strategies for Modulating Metabolic Stability (e.g., "Soft Drug" Approaches)

A significant challenge in cannabinoid drug development is managing metabolic stability and avoiding the formation of active metabolites with long half-lives, which can lead to undesirable side effects. acs.org The "soft drug" approach is a prominent strategy used to address this by designing molecules that are active but metabolize predictably and rapidly into inactive, non-toxic products. researchgate.net

This methodology has been applied to cannabinoid ligands by incorporating metabolically weak points, typically ester groups, into the structure. nih.govnih.gov In the context of this compound-like compounds, research has focused on synthesizing N-benzyl-benzopyrone esters. researchgate.netacs.org These analogues share structural features with this compound and are designed so that plasma esterases can hydrolyze the ester linkage, leading to controlled deactivation. nih.govacs.org The resulting carboxylic acid metabolite is typically devoid of significant cannabinoid receptor activity. acs.org This approach aims to maintain the therapeutic effect while ensuring a predictable duration of action and a safer pharmacological profile. acs.orgnih.gov Earlier attempts to place an ester group in the side chain of other cannabimimetic ligands had resulted in compounds with very low receptor affinity, highlighting the importance of the specific structural design used in the this compound-inspired analogues. researchgate.netnih.gov

Introduction of Diverse Structural Motifs

To explore new chemical space and refine pharmacological activity, various structural motifs have been introduced into cannabinoid scaffolds related to this compound. sci-hub.seresearchgate.net This involves more than simple homologation of side chains; it includes fundamental changes to the core structure and the nature of its substituents. wikipedia.org

One key strategy involves replacing parts of the classical cannabinoid ring system. For instance, researchers have replaced the C-ring of a THC-like structure with a hydrolyzable seven-membered lactone. acs.org This modification introduces an ester bond within the core ring system itself, creating a novel "soft" analogue. The synthesis for this modification involves a Baeyer–Villiger rearrangement as the critical step. acs.org Other modifications have included the synthesis of triazole derivatives, a common practice in medicinal chemistry to create new analogues with diverse biological activities. mdpi.comfrontiersin.org The introduction of these varied motifs is crucial for developing compounds with improved properties, such as enhanced water solubility, which this compound possesses, unlike many other cannabinoids. wikipedia.org

Stereochemical Considerations in this compound Synthesis

Stereochemistry is a critical aspect of drug design and synthesis, as the three-dimensional arrangement of atoms can profoundly impact a molecule's interaction with its biological target. nih.govslideshare.net this compound's structure includes multiple chiral centers, such as those at the 1' and 2' positions of the dimethylheptyl side chain, making stereochemical control essential during its synthesis. medkoo.com

The synthesis of single enantiomers or diastereomers, known as asymmetric synthesis, is crucial to obtain compounds with optimal activity and to understand the stereochemical requirements of the receptor. york.ac.ukuou.ac.in In the development of cannabinoid analogues, including those inspired by this compound, stereochemical considerations have been explicitly validated. acs.org For example, the synthesis of novel ester-side chain analogues confirmed the importance of specific stereoisomers for favorable receptor interaction. acs.org

Methods to achieve this control include using chiral starting materials (from the "chiral pool"), employing chiral auxiliaries that direct the stereochemical outcome of a reaction before being removed, or using chiral reagents and catalysts. york.ac.uk For complex molecules, separating diastereomers via conventional methods like chromatography is also a key technique, as diastereomers possess different physical properties. libretexts.org The study of different isomers of related compounds has shown that stereochemistry can be the primary driver for potency, with one enantiomer often being significantly more active than others. nih.gov

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The synthesis of a complex molecule like this compound relies on the availability of specific precursor chemicals and the efficient formation of key intermediates. incb.orgrsc.org Precursor chemistry involves the strategic planning and synthesis of the foundational building blocks that will be assembled into the final target molecule. rsc.org Given this compound's structure, its synthesis can be retrosynthetically broken down into several key precursors. synthiaonline.com

The core of this compound is a benzopyrano[4,3-c]pyridine system. The synthesis of this heterocyclic core likely involves intermediates such as cyclic enaminones, which have been identified as important scaffolds in medicinally relevant molecules, including this compound. thieme-connect.com The synthesis of other complex heterocyclic drugs often involves multi-step sequences starting from simpler, commercially available chemicals. derpharmachemica.comfederalregister.govmdpi.com

A resorcinol (B1680541) derivative to form the phenolic part of the benzopyran ring system.

A precursor for the 1,2-dimethylheptyl side chain , which would be coupled to the resorcinol.

Precursors for the piperidine (B6355638) ring fused to the pyran ring , such as a suitably substituted piperidone. federalregister.gov

A precursor for the 2-propynyl group on the piperidine nitrogen.

1-Piperidinebutanoic acid or a derivative thereof, which is esterified to the phenolic hydroxyl group in a late-stage step of the synthesis. medkoo.com

The process involves the controlled, stepwise assembly of these precursors, using various chemical reactions to form the required bonds and rings, ultimately leading to the formation of the final this compound molecule. nih.govnih.gov

Molecular Mechanisms of Action of Nabitan

Cannabinoid Receptor Binding Kinetics and Affinity

While Nabitan and related "this compound inspired" compounds have been developed and studied for their therapeutic potential, detailed public reports specifically quantifying their binding affinities (e.g., Ki values) and kinetic parameters (association/dissociation rates) for cannabinoid receptors are not consistently available in the literature. acs.orgnih.govresearchgate.netacs.org However, the characterization of such parameters is fundamental to understanding the pharmacological profile of any cannabinoid ligand. nih.gov Techniques like radioligand binding assays and more advanced methods such as Surface Plasmon Resonance (SPR) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are used to determine these values for other cannabinoids, providing insights into their potency and duration of action at the receptor level. nih.govmdpi.com

The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), including the brain and spinal cord. wikipedia.orgwikipedia.org Its activation is responsible for the primary psychoactive and analgesic effects of cannabinoids. wikipedia.orgdruglibrary.net this compound's development as an analgesic suggests a significant interaction with the CB1 receptor. nih.govgovinfo.gov The mechanism involves the ligand binding to the receptor, which then triggers internal cellular signaling. wikipedia.org For cannabinoid ligands, the rate of association (kon) with the CB1 receptor can be a primary determinant of their affinity. nih.gov Although specific binding data for this compound is scarce, it is presumed to act as an agonist at this receptor, initiating the downstream signaling cascade that leads to its therapeutic effects. wikipedia.orgwikidoc.org

The CB2 receptor, another GPCR, is primarily located in the peripheral nervous system and on cells of the immune system. wikipedia.orgnih.gov this compound is also thought to bind to and activate CB2 receptors. wikipedia.orgwikidoc.org For some cannabinoids, the affinity for the CB2 receptor is dictated by both the association (kon) and dissociation (koff) rates. nih.gov Activation of CB2 receptors is associated with anti-inflammatory effects and does not produce the psychotropic effects linked to CB1 receptor activation. nih.gov

CB1 Receptor Interaction Profiling

Ligand-Receptor Interaction Mechanisms

The interaction between a ligand like this compound and a cannabinoid receptor initiates a series of conformational changes within the receptor protein, leading to the transduction of a signal inside the cell. wikipedia.org

This compound is characterized as a cannabinoid agonist. wikipedia.orgwikidoc.org An agonist is a compound that binds to a receptor and activates it to produce a biological response. The analgesic and antiemetic effects observed in animal studies of this compound are consistent with the agonistic activation of CB1 and CB2 receptors. wikipedia.orgtargetmol.com While it is likely a direct agonist, the specifics of its activity, such as whether it is a full or partial agonist compared to endogenous cannabinoids, are not detailed in the available literature. wikipedia.org

Cannabinoid receptors are a class of G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov The signaling pathway begins when an agonist, such as this compound, binds to the receptor. jax.orgebi.ac.uk This binding induces a conformational change in the receptor, which in turn activates an associated intracellular heterotrimeric G-protein (typically of the Gi/o type for cannabinoid receptors). wikipedia.orgmpg.de

The activated G-protein exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). wikipedia.org The Gα subunit then dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.orgmpg.de This reduction in cAMP levels affects downstream signaling, including the activity of protein kinase A (PKA). mpg.de Furthermore, CB1 receptor activation can modulate ion channel activity, characteristically leading to the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels, which collectively results in a reduction of neurotransmitter release at the presynaptic terminal. mpg.deupenn.edu

Agonistic Activity Characterization

Modulation of Endocannabinoid System Components Beyond Receptors

The endocannabinoid system (ECS) comprises more than just CB1 and CB2 receptors. It also includes the endogenous cannabinoid ligands (endocannabinoids) like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as the enzymes responsible for their synthesis and degradation. wikidoc.org Key degradative enzymes are Fatty Acid Amide Hydrolase (FAAH), which primarily breaks down anandamide, and Monoacylglycerol Lipase (B570770) (MAGL), which degrades 2-AG. wikidoc.org

Some cannabinoid-based drugs exert their effects not by directly binding to receptors, but by inhibiting these enzymes, thereby increasing the levels of endogenous cannabinoids in the body. nih.govwikidoc.org However, the available literature suggests that this compound's mechanism of action is that of a direct receptor agonist. wikipedia.orgwikidoc.org There is no evidence to indicate that it significantly modulates other components of the endocannabinoid system, such as the metabolic enzymes FAAH or MAGL.

Interactions with Endocannabinoid Degrading Enzymes (e.g., Esterases)

The biological activity of endocannabinoids is terminated through enzymatic degradation. The primary enzymes responsible for this are fatty acid amide hydrolase (FAAH), which predominantly hydrolyzes AEA, and monoacylglycerol lipase (MAGL), the main degrading enzyme for 2-AG. mdpi.comiiab.me

Similar to the synthesizing enzymes, there is a significant gap in the scientific literature regarding the direct effects of this compound on FAAH and MAGL activity. Extensive searches of pharmacological databases and research articles have not yielded any studies that have specifically assayed the inhibitory potential of this compound against these critical endocannabinoid degrading enzymes. While the general pharmacology of cannabinoids and their potential to indirectly influence the endocannabinoid system is acknowledged, specific data on this compound's interaction with FAAH and MAGL is not available.

Investigations into Alternative Molecular Targets

Beyond the classical cannabinoid receptors (CB1 and CB2), research into cannabinoid pharmacology has identified several alternative molecular targets that may contribute to their physiological effects. These include orphan G protein-coupled receptors like GPR55 and transient receptor potential (TRP) channels, such as TRPV1.

Despite the exploration of these alternative targets for other cannabinoids, there is currently no published research or data detailing any investigation into the interaction of this compound with these alternative molecular targets. Searches for binding affinities or functional assays of this compound at GPR55 or its activity on TRPV1 channels have not returned any specific results. Consequently, whether this compound has any clinically relevant activity at these or other non-CB1/CB2 receptors remains unknown.

Pre Clinical Pharmacological Investigations of Nabitan

In Vitro Cellular Studies

In vitro cellular studies provide insights into the direct effects of Nabitan at the cellular level, including its interaction with receptors and modulation of intracellular signaling pathways. These studies often utilize various cell lines and relevant biological systems to assess cellular responses.

Receptor Activation Assays in Cell Lines

This compound is understood to exert its effects, at least in part, by binding to and activating cannabinoid receptors, specifically CB1 and CB2. wikipedia.org These receptors are G protein-coupled receptors (GPCRs) that are key components of the endocannabinoid system. arvojournals.orgnih.gov CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in immune cells. wikipedia.orgbiorxiv.org Studies involving cell lines expressing these receptors are used to determine the binding affinity and functional activity of this compound at these targets. While specific detailed binding affinity (Ki) or half maximal effective concentration (EC50) values for this compound in standard receptor activation assays were not extensively detailed in the provided search results, its classification as a cannabinoid analog with antiemetic, analgesic, and intraocular pressure reducing effects strongly suggests agonist activity at CB1 and/or CB2 receptors, similar to other therapeutic cannabinoids like dronabinol (B3416174). wikipedia.orgwikipedia.org Other cannabinoid analogs have shown high affinities for both CB1 and CB2 receptors in in vitro studies using cell lines. acs.org

Cellular Signaling Pathway Modulation (e.g., cAMP)

Activation of G protein-coupled cannabinoid receptors by agonists like this compound typically leads to the modulation of intracellular signaling pathways. wikipedia.orgmultispaninc.com One well-established pathway affected by CB1 and CB2 receptor activation is the cyclic adenosine (B11128) monophosphate (cAMP) pathway. wikipedia.orgmultispaninc.comwikipedia.org Cannabinoid receptor activation, particularly via Gi/o proteins, can inhibit adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. wikipedia.orgmultispaninc.com This inhibition results in a decrease in intracellular cAMP levels. wikipedia.orgacs.org Changes in cAMP levels can subsequently affect the activity of downstream effectors, such as protein kinase A (PKA), which plays a role in various cellular functions. multispaninc.comwikipedia.orglibretexts.org While direct experimental data on this compound's specific effects on cAMP levels were not prominently featured, the known mechanism of action of cannabinoid agonists at CB1 and CB2 receptors suggests that this compound would likely induce a decrease in forskolin-stimulated cAMP levels in cells expressing these receptors, as observed with other cannabinoid agonists. acs.org

Cellular Effects in Relevant Biological Systems (e.g., neuronal, immune cells)

Given the distribution of cannabinoid receptors, this compound's cellular effects are expected in systems rich in CB1 and CB2 receptors, such as neuronal and immune cells. wikipedia.orgbiorxiv.org In neuronal systems, activation of CB1 receptors can influence neurotransmitter release and modulate neuronal activity. In immune cells, CB2 receptor activation can play a role in modulating inflammatory responses. biorxiv.org While specific studies detailing this compound's effects on neuronal or immune cells were not extensively provided, the known therapeutic potentials of cannabinoids, including anti-inflammatory and neuroprotective effects, suggest that this compound may exhibit similar activities. wikipedia.orgguidetopharmacology.org For instance, other cannabinoids have shown the ability to protect neurons against oxidative stress and prevent inflammation mediated by microglial activation. wikipedia.orgwikipedia.org The interaction with these cellular systems is likely fundamental to this compound's reported antiemetic and analgesic properties. wikipedia.org

In Vivo Animal Model Studies

In vivo studies using animal models are essential for evaluating the efficacy of this compound in relevant disease contexts and investigating its effects on complex physiological systems, such as the central nervous system. clinsurggroup.commodernvivo.com These models aim to mimic aspects of human diseases to assess a compound's potential therapeutic benefit. modernvivo.com

Efficacy Evaluation in Disease Models (e.g., Intraocular Pressure Reduction)

Investigations of Central Nervous System (CNS) Effects in Animal Models

As a cannabinoid analog, this compound is expected to interact with the central nervous system, primarily through CB1 receptors, which are highly expressed in the brain. wikipedia.orgbiorxiv.org Investigations in animal models are crucial for understanding these CNS effects. While the provided information does not detail specific neuropharmacological studies of this compound, related cannabinoid research in animal models explores various CNS-mediated effects, including analgesia, antiemesis, and potential psychoactive effects. wikipedia.orgmdpi.com Animal models are used to assess spontaneous motor activity, motor coordination, and other behavioral parameters to evaluate a compound's impact on CNS function. mdpi.com The reported antiemetic and analgesic effects of this compound in animals suggest interactions with CNS pathways involved in nausea/vomiting and pain perception. wikipedia.orggovinfo.gov Other studies with cannabinoid agonists in animal models have investigated effects such as hypothermia and analgesia, which are mediated by CB1 receptors. acs.orgnih.gov

Pharmacodynamic Marker Assessment in Animal Studies

In animal studies, this compound has been reported to reduce intraocular pressure, suggesting a potential application in the treatment of glaucoma wikipedia.orgnucleos.com. While this reduction in intraocular pressure serves as a pharmacodynamic indicator of this compound's effect in animal models, detailed information regarding specific methodologies for assessing this marker or comprehensive data tables from these studies are not extensively available in the examined literature. The concept of pharmacodynamic markers in animal studies is a recognized approach in pharmacological research to monitor a compound's effects reactionbiology.comnih.govbio-rad.com.

Comparative Pharmacological Profiles with Other Cannabinoids in Pre-clinical Settings

Other cannabinoids such as Δ9-tetrahydrocannabinol (THC) are known to be partial agonists at both CB1 and CB2 receptors, with greater activity at CB1 receptors . Cannabinol (B1662348) (CBN) also acts as a low-affinity partial agonist at both CB1 and CB2 receptors, with lower affinity for CB1 compared to THC wikipedia.org. Nabilone (B1677615) is another synthetic cannabinoid with therapeutic uses as an antiemetic and analgesic wikipedia.orgnih.gov. While these cannabinoids have well-documented pre-clinical profiles, a direct, detailed comparative analysis with this compound across various pharmacological parameters in pre-clinical studies is not comprehensively detailed in the provided information.

Structure Activity Relationship Sar Studies of Nabitan

Elucidation of Key Structural Motifs for Biological Activity

While specific detailed research findings on Nabitan's structural motifs from the provided sources are limited, broader principles from cannabinoid SAR can be applied. Studies on various cannabinoid analogs, including those structurally related to THC and dimethylheptylpyran (B1670676) (DMHP), highlight the importance of the alkyl side chain length and branching for receptor binding affinity and efficacy. wikipedia.orgscribd.com For instance, DMHP, an analog of THC, differs in its side chain and exhibits significantly higher potency. The position and nature of substituents on the aromatic ring and modifications to the pyran or cyclohexane (B81311) rings can also dramatically affect activity and receptor selectivity. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that correlate a compound's biological activity with its physicochemical properties and structural descriptors. nih.govgoogleapis.comresearchgate.net These models can then be used to predict the activity of new, untested derivatives. researchgate.net For this compound derivatives, QSAR studies would involve calculating various molecular descriptors (e.g., lipophilicity, electronic properties, spatial parameters) for a series of compounds with known activity and then building a statistical model that relates these descriptors to the observed biological response. acs.orgnih.govnih.gov

While direct QSAR data specifically for this compound derivatives is not extensively detailed in the provided search results, the application of QSAR in cannabinoid research is a recognized approach for understanding the structural requirements for binding to CB1 and CB2 receptors. acs.org QSAR models can help identify which molecular properties are most influential in determining binding affinity and thus guide the design of more potent or selective analogs. acs.org

Pharmacophore Modeling and Ligand Design Principles Applied to this compound

Pharmacophore modeling is a ligand-based or structure-based approach used to identify the essential features and their spatial arrangement required for a molecule to interact with a specific biological target. researchgate.netmdpi.comnih.gov A pharmacophore model represents the crucial steric and electronic features that enable optimal molecular interactions with a receptor. researchgate.netresearchgate.net These features can include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged regions. researchgate.netresearchgate.net

Conformational Analysis and Its Role in Receptor Interaction

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. csbsju.edulibretexts.orgmit.edu Molecules are not rigid structures and exist as an ensemble of conformers, each with a different energy level. libretexts.org The specific conformation that a ligand adopts when binding to its receptor is often the biologically active conformation. nih.gov

For this compound, understanding its conformational preferences is crucial for understanding its interaction with cannabinoid receptors. nih.govmdpi.com The flexibility of certain parts of the this compound molecule, such as the alkyl side chain and the linker region, allows it to adopt various shapes. acs.org Receptor interaction is often facilitated by a specific, low-energy conformation that allows for optimal complementarity with the receptor binding site. nih.gov Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of this compound and predict the likely binding conformation at the receptor interface. mdpi.com The stability of the protein-ligand complex is also influenced by the conformational stability of the ligand within the binding site. mdpi.com

Advanced Analytical and Computational Methodologies in Nabitan Research

Spectroscopic and Chromatographic Methods for Research Applications

The analysis of Nabitan and related cannabinoids relies on a combination of chromatographic and spectroscopic techniques to ensure accurate identification and quantification. researchgate.net

Chromatography is a fundamental technique for separating mixtures into their individual components. organomation.com The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the compound. smithers.com

Gas Chromatography (GC): Suitable for volatile and semi-volatile compounds that are thermally stable. smithers.comelgalabwater.com When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and selectivity for analyzing complex mixtures. elgalabwater.com

High-Performance Liquid Chromatography (HPLC): Complements GC by analyzing compounds with medium to low volatility, as well as those that are thermally labile or highly polar. smithers.com HPLC is often used for the analysis of cannabinoids. researchgate.netgoogleapis.com

Spectroscopy provides information about the structure and properties of molecules. wikipedia.org

Mass Spectrometry (MS): When combined with chromatography (LC-MS or GC-MS), it is a powerful tool for identifying and characterizing chemical substances. smithers.comelgalabwater.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: A key method for elucidating the detailed molecular structure of compounds. wikipedia.org

Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule. wikipedia.org

UV-Visible Spectroscopy: Used to obtain data on the electronic transitions within a molecule. researchgate.net

Standardized analytical conditions are crucial for comparing the spectroscopic and chromatographic data of different cannabinoids. researchgate.net

Mass Spectrometry in this compound Metabolite Identification (in vitro/animal models)

The identification of metabolites is a critical step in drug discovery and development, providing insights into a compound's biotransformation and potential for pharmacological activity or toxicity. nih.govnih.gov Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a primary technique for identifying this compound metabolites in both in vitro and animal models. nih.govlcms.cz

In vitro models commonly used for metabolite generation include: scispace.com

Liver microsomes (from rats or humans) nih.govscispace.com

Hepatocytes scispace.com

Liver slices scispace.com

Recombinant enzymes nih.gov

These systems allow for the study of both Phase I (e.g., oxidation, hydroxylation) and Phase II (e.g., conjugation) metabolic reactions. scispace.com For instance, hydroxylation and N-dealkylation are common metabolic pathways identified. nih.gov

In vivo studies , typically conducted in animal models like rats, involve the analysis of biological matrices such as plasma, urine, and feces to identify metabolites formed in a whole organism. nih.govbioivt.com

The general workflow for metabolite identification using LC-MS involves:

Sample Preparation: Extraction of metabolites from the biological matrix.

Chromatographic Separation: Separation of the parent drug from its metabolites using HPLC. nih.gov

Mass Spectrometric Analysis: Detection and structural elucidation of metabolites using techniques like tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., QTOF-MS). nih.govnih.gov Ion mobility mass spectrometry can further aid in distinguishing isobaric metabolites. lcms.cz

The data obtained from these studies helps in constructing a metabolic map of this compound, which is essential for understanding its pharmacokinetic and safety profiles. nih.gov

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in modern chemical and biological research, offering insights into molecular properties and interactions at an atomic level. ucr.eduuva.nl These methods are applied to understand the behavior of this compound and to guide the design of new, related compounds.

Molecular Docking and Dynamics Simulations with Cannabinoid Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its receptor, typically the cannabinoid receptors CB1 and CB2. mdpi.comnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.commdpi.com This method is used to estimate the binding affinity and identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the receptor's binding site. mdpi.com Software like AutoDock is commonly used for these simulations. biointerfaceresearch.comufn.edu.br

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movement of atoms and molecules over time. wikipedia.org This allows for the assessment of the stability of the binding interactions and the conformational changes that may occur upon binding. mdpi.comnih.gov

These simulations are crucial for:

Understanding the structural basis of this compound's activity at cannabinoid receptors.

Identifying key structural features that contribute to binding affinity and selectivity (CB1 vs. CB2). mdpi.combiointerfaceresearch.com

Guiding the design of novel ligands with improved properties. mdpi.com

Table 1: Key Amino Acid Residues in Cannabinoid Receptor Binding

Receptor Interacting Amino Acid Residues Type of Interaction Reference
CB1 Not specified in provided search results -
CB2 Thr114, Leu182, Phe183, Ser285 Hydrogen bond, π–π stacking mdpi.com

Quantum Chemical Calculations for Electronic Properties

Quantum chemistry calculations are used to investigate the electronic structure and properties of molecules like this compound. wikipedia.orgresearchgate.net These methods, often based on Density Functional Theory (DFT), can predict a wide range of molecular properties, including: aspbs.comarxiv.org

Molecular geometry: Determining the most stable three-dimensional structure.

Electronic properties: Calculating properties like the distribution of electron density, which influences reactivity and intermolecular interactions. researchgate.netnih.gov

Spectroscopic properties: Predicting spectroscopic data that can be compared with experimental results. wikipedia.org

By understanding the electronic properties of this compound, researchers can gain insights into its reactivity, stability, and how it interacts with its biological targets at a fundamental level. ucr.edu

In Silico Screening for Novel Ligands

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. mdpi.comresearchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening. researchgate.net

The process typically involves:

Building a virtual library: A collection of 3D structures of chemical compounds.

Docking simulations: Docking each compound in the library to the target receptor (e.g., CB1 or CB2). biointerfaceresearch.com

Ranking and selection: Ranking the compounds based on their predicted binding affinity or other scoring functions and selecting the most promising candidates for further experimental testing. researchgate.net

In silico screening can be used to discover novel ligands with structural similarities to this compound or to identify entirely new chemical scaffolds that could interact with cannabinoid receptors. biorxiv.org

Predictive Modeling of Molecular Interactions

Predictive modeling uses statistical and machine learning algorithms to develop models that can forecast molecular interactions and properties based on existing data. qlik.commit.edu These models can be used to predict a wide range of endpoints, including:

Biological activity: Predicting the potency and efficacy of a compound at a particular target. hub-xchange.com

Pharmacokinetic properties: Forecasting absorption, distribution, metabolism, and excretion (ADME) properties. hub-xchange.com

Toxicity: Predicting potential adverse effects. nih.govhub-xchange.com

Quantitative Structure-Activity Relationship (QSAR) is a common predictive modeling approach that relates the chemical structure of a series of compounds to their biological activity. nih.gov Machine learning methods, such as support vector machines and deep learning neural networks, are increasingly being used to build more sophisticated predictive models from large datasets. hub-xchange.comnih.govfrontiersin.org These models can accelerate the drug discovery process by prioritizing compounds with the most promising profiles for synthesis and testing. hub-xchange.com

Future Research Trajectories and Translational Potential of Nabitan Based Research

Exploration of Novel Therapeutic Research Avenues Based on Pre-clinical Findings

Nabitan (also known as nabutam or SP-106) is a synthetic cannabinoid that was investigated for its therapeutic potential. wikipedia.org Pre-clinical studies in animal models identified several biological effects, suggesting its interaction with the endocannabinoid system, most likely through the CB1 and CB2 receptors. wikipedia.orgchemeurope.com These early findings, while not leading to clinical development at the time, highlight several avenues for future research. wikipedia.org

The primary therapeutic effects observed in pre-clinical animal tests include:

Analgesic Effects : this compound was shown to have pain-relieving properties. wikipedia.orgchemeurope.com

Antiemetic Effects : The compound demonstrated the ability to reduce nausea and vomiting, an effect also seen with other cannabinoids like dronabinol (B3416174). wikipedia.orgunodc.org

Intraocular Pressure Reduction : In animal tests, this compound effectively lowered intraocular pressure, indicating a potential research path for glaucoma treatment. wikipedia.orgnih.gov

A significant characteristic of this compound is its water-solubility, a feature uncommon among cannabinoid derivatives. wikipedia.org This property could be leveraged in developing new therapeutic agents with improved bioavailability, overcoming a common hurdle in cannabinoid-based drug design. acs.orgmdpi.com While nabilone (B1677615) and dronabinol were ultimately deemed more suitable for clinical use, this compound's unique nitrogen-containing structure continues to make it a compound of interest for research into the therapeutic applications of cannabinoids. wikipedia.orgnih.govnih.gov

Table 1: Summary of Pre-clinical Findings for this compound This table is interactive. You can sort and filter the data.

Pre-clinical Finding Observed Effect Potential Research Avenue Key References
Analgesia Reduction in pain perception in animal models. Development of novel non-opioid analgesics. wikipedia.org, chemeurope.com
Antiemesis Alleviation of nausea and vomiting in animal models. Research into supportive care for chemotherapy patients. wikipedia.org, unodc.org
Intraocular Pressure Significant reduction in eye pressure in animal tests. Investigation for glaucoma and ocular hypertension therapies. wikipedia.org, nih.gov, researchgate.net

Development of Advanced Research Tools and Probes Based on this compound's Structure

The chemical structure of this compound serves as a valuable template for developing advanced research tools to probe the endocannabinoid system. Medicinal chemists can utilize its benzopyranoperidine core to design and synthesize new molecules with tailored properties for scientific investigation. wikipedia.orgnih.gov

The primary methodology for this is Structure-Activity Relationship (SAR) analysis . gardp.org SAR studies involve systematically modifying a lead compound's structure to understand how specific chemical groups influence its biological activity. gardp.orgcreative-proteomics.com By applying SAR principles to the this compound scaffold, researchers can aim to develop:

Selective Receptor Probes : By altering substituents on the molecule, it may be possible to create analogs that bind with high selectivity to either the CB1 or CB2 receptor. Such probes are crucial for dissecting the distinct physiological roles of each receptor type. nih.gov

Fluorescent or Radiolabeled Ligands : Incorporating fluorescent tags or radioactive isotopes into the this compound structure could produce powerful imaging agents. These tools would allow for the visualization and quantification of cannabinoid receptors in tissues and cells, aiding in structural biology and functional studies. nih.gov

"Soft Drug" Analogs : Inspired by this compound's structure, researchers have explored N-benzyl-benzopyrones containing metabolically labile ester groups. nih.govresearchgate.net This "soft drug" approach aims to create compounds that are active locally (e.g., in the eye to treat glaucoma) but are rapidly broken down in systemic circulation, thereby minimizing potential CNS side effects associated with CB1 receptor activation. acs.orgresearchgate.net

Table 2: Principles of Structure-Activity Relationship (SAR) in Tool Development This table is interactive. You can sort and filter the data.

SAR Principle Description Application to this compound Scaffold Key References
Functional Group Modification Altering, adding, or removing functional groups to change a molecule's properties. Modifying the side chains or the nitrogen-containing ring to enhance receptor affinity or selectivity. creative-proteomics.com, slideshare.net
Isosteric Replacement Replacing a functional group with another that has similar physical or chemical properties. Swapping atoms or groups to improve metabolic stability or binding without drastically changing the core structure. slideshare.net

Integration with Emerging Technologies in Chemical Biology Research

While specific research integrating this compound with the latest chemical biology technologies is not widely documented, its structure is well-suited for adaptation to these cutting-edge platforms. Such integration could unlock new insights into cannabinoid pharmacology.

Emerging technologies that could be applied to this compound-based probes include:

Photoaffinity Labeling : This technique involves a ligand that, upon exposure to UV light, forms a permanent covalent bond with its target protein. nih.gov A this compound analog could be synthesized with a photo-reactive group. This would enable the irreversible labeling and subsequent identification of its binding partners, including potential unknown or off-target receptors.

Click Chemistry : This field of chemistry allows for the highly efficient and specific joining of molecular building blocks. nih.gov A "clickable" this compound analog, featuring an azide (B81097) or alkyne group, could be used in activity-based protein profiling (ABPP) to "click" onto reporter tags, facilitating the isolation and identification of target proteins from complex biological samples.

Proteomics and Mass Spectrometry : Advanced proteomics techniques, such as affinity-selection mass spectrometry (AS-MS), can identify proteins that bind to a specific small molecule. drugdiscoverychemistry.com this compound or its derivatives could be immobilized and used as bait to pull down interacting proteins from cell lysates, providing a comprehensive map of its cellular interactome.

Table 3: Potential Application of Emerging Technologies to this compound-Based Probes This table is interactive. You can sort and filter the data.

Technology Description Hypothetical Application Key References
Photoaffinity Labeling Covalent bonding of a ligand to its receptor upon UV irradiation. Synthesize a photo-reactive this compound analog to definitively identify its binding sites on CB1/CB2 and other potential targets. nih.gov
Click Chemistry Highly efficient and specific chemical reactions for joining molecules. Create a "clickable" this compound probe for use in ABPP to tag and enrich its target enzymes or receptors in living cells. nih.gov, rfi.ac.uk

Q & A

Q. What are the foundational chemical properties of Nabitan that influence its reactivity in experimental settings?

this compound’s reactivity is determined by its molecular structure, functional groups, and stereochemistry. To assess these properties, researchers should employ spectroscopic methods (e.g., NMR, IR) and computational modeling to predict electron distribution and reactive sites. Experimental validation via controlled reactions under inert conditions can confirm theoretical predictions .

Q. How can researchers design a reproducible synthesis protocol for this compound?

A robust synthesis protocol requires:

  • Stepwise optimization : Vary parameters (temperature, solvent, catalyst) systematically using a factorial design approach to identify optimal conditions .
  • Characterization : Validate each intermediate with chromatography (HPLC, GC) and crystallography .
  • Documentation : Adhere to journal guidelines for detailed experimental replication (e.g., Beilstein Journal protocols) .

Q. What are the key considerations for selecting analytical techniques to quantify this compound in biological matrices?

Prioritize specificity and sensitivity:

  • LC-MS/MS : Ideal for trace-level detection in plasma/tissue due to high resolution .
  • Validation : Include recovery rates, matrix effects, and calibration curves per ICH guidelines .
  • Controls : Use internal standards (e.g., deuterated analogs) to minimize variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic (PK) profiles be resolved across studies?

Contradictions often arise from methodological differences. Address them via:

  • Meta-analysis : Pool data from multiple studies, adjusting for variables like dosage, species, and assay sensitivity .
  • Replication : Repeat experiments under standardized conditions, ensuring instrument calibration and blinding protocols .
  • Statistical rigor : Apply mixed-effects models to account for inter-study variability .

Q. What experimental strategies are effective in elucidating this compound’s mechanism of action when traditional assays yield inconclusive results?

Combine orthogonal approaches:

  • Omics integration : Use transcriptomics/proteomics to identify pathways perturbed by this compound .
  • CRISPR screening : Knock out candidate targets to confirm functional relevance .
  • Structural biology : Co-crystallize this compound with putative targets (e.g., enzymes) to visualize binding interactions .

Q. How should researchers design multi-variable studies to assess this compound’s interactions with co-administered compounds?

Adopt a response surface methodology (RSM) :

  • Variables : Include concentration gradients of this compound and co-compounds .
  • Outputs : Measure synergistic/antagonistic effects via isobolograms or Chou-Talalay indices .
  • Validation : Use in vitro-in vivo correlation (IVIVC) models to predict clinical outcomes .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Four-parameter logistic (4PL) models : Fit sigmoidal curves to EC50/IC50 data .
  • Bayesian hierarchical models : Account for heterogeneity in multi-center trials .
  • Bootstrap resampling : Estimate confidence intervals for skewed distributions .

Q. How can researchers ensure ethical and reproducible in vivo studies involving this compound?

  • Ethical compliance : Follow ARRIVE 2.0 guidelines for animal welfare and sample-size justification .
  • Blinding : Randomize treatment groups and use coded samples to reduce bias .
  • Data transparency : Publish raw datasets and analysis code in repositories like Zenodo .

Data Contradiction Analysis

Q. What steps should be taken when computational predictions of this compound’s stability conflict with experimental observations?

  • Re-evaluate assumptions : Check force-field parameters in molecular dynamics simulations .
  • Experimental controls : Test stability under extreme conditions (pH, temperature) to identify degradation pathways .
  • Collaborative validation : Share data with independent labs to verify reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.